molecular formula C18H18FeN2NaO6- B092596 sodium;2-[carboxy-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]methyl]phenolate;iron CAS No. 16455-61-1

sodium;2-[carboxy-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]methyl]phenolate;iron

Cat. No.: B092596
CAS No.: 16455-61-1
M. Wt: 437.2 g/mol
InChI Key: LJVSZIAYKJADQD-UHFFFAOYSA-N
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Description

Sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) is a chelating agent widely used in agriculture and horticulture. It is known for its stability and effectiveness in chelating iron ions, making it an essential compound for addressing iron deficiencies in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) involves a multi-step process. Initially, phenol is dissolved in water, followed by the addition of potassium permanganate, ethylenediamine solution, glyoxylic acid solution, and sodium hydroxide solution at temperatures between 55°C to 60°C. This mixture is then heated to 90°C to 95°C, and iron oxide powder is added, maintaining the temperature for 2 hours to obtain the final product .

Industrial Production Methods

On an industrial scale, a one-step Mannich reaction is employed to synthesize sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid). This method involves reacting phenol, ethylenediamine, sodium hydroxide, and glyoxylic acid at elevated temperatures, followed by the addition of ferric salts to form the chelate .

Chemical Reactions Analysis

Types of Reactions

Sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) primarily undergoes chelation reactions. It forms stable complexes with iron ions, which are resistant to microbial degradation and remain effective over a wide pH range .

Common Reagents and Conditions

The common reagents used in the synthesis of sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) include phenol, ethylenediamine, glyoxylic acid, sodium hydroxide, and ferric salts. The reactions are typically carried out at temperatures ranging from 55°C to 95°C .

Major Products

The major product of these reactions is the sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) chelate, which is highly stable and effective in chelating iron ions .

Mechanism of Action

Sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) works by forming stable complexes with iron ions, preventing their precipitation and making them bioavailable to plants. This chelation process involves the binding of iron ions to the nitrogen and oxygen atoms in the ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) molecule, stabilizing the iron in a soluble form .

Properties

CAS No.

16455-61-1

Molecular Formula

C18H18FeN2NaO6-

Molecular Weight

437.2 g/mol

IUPAC Name

sodium;[carboxy-(2-hydroxyphenyl)methyl]-[2-[carboxy-(2-hydroxyphenyl)methyl]azanidylethyl]azanide;iron

InChI

InChI=1S/C18H18N2O6.Fe.Na/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22;;/h1-8,15-16,21-22H,9-10H2,(H,23,24)(H,25,26);;/q-2;;+1

InChI Key

LJVSZIAYKJADQD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C(=O)O)NCCNC(C2=CC=CC=C2[O-])C(=O)O)O.[Na+].[Fe]

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)[N-]CC[N-]C(C2=CC=CC=C2O)C(=O)O)O.[Na+].[Fe]

Key on ui other cas no.

16455-61-1

physical_description

Liquid, Other Solid;  Dry Powder;  Liquid;  Dry Powder, Other Solid;  Other Solid;  NKRA;  Pellets or Large Crystals

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;2-[carboxy-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]methyl]phenolate;iron
Reactant of Route 2
sodium;2-[carboxy-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]methyl]phenolate;iron
Reactant of Route 3
sodium;2-[carboxy-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]methyl]phenolate;iron
Reactant of Route 4
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sodium;2-[carboxy-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]methyl]phenolate;iron
Reactant of Route 5
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sodium;2-[carboxy-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]methyl]phenolate;iron
Reactant of Route 6
sodium;2-[carboxy-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]methyl]phenolate;iron

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